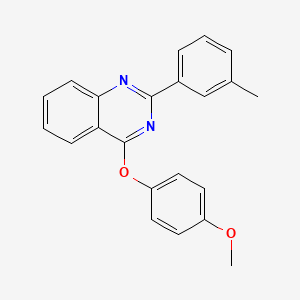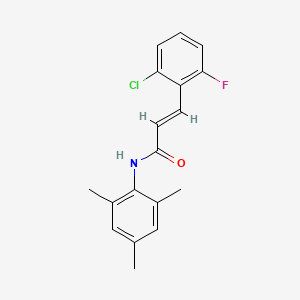
3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide is a chemical compound with potential applications in scientific research. It is a member of the acrylamide family of compounds, which are widely used in various fields including biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide involves the inhibition of protein kinase CK2 activity. This enzyme plays a role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this enzyme, 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide can disrupt these cellular processes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide in lab experiments is its specificity for protein kinase CK2. This specificity allows for the selective inhibition of this enzyme, reducing the potential for off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several potential future directions for research on 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the testing of this compound in animal models to evaluate its efficacy and safety as an anticancer drug. Additionally, further research could explore the potential applications of this compound in other fields, such as materials science and drug delivery.
合成方法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide involves the reaction of 2-chloro-6-fluoroaniline with mesityl isocyanide in the presence of palladium acetate and triphenylphosphine. The resulting product is then treated with acryloyl chloride to yield the final compound. This synthesis method has been described in detail in a research paper published in the Journal of Organic Chemistry.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of a specific enzyme called protein kinase CK2, which plays a role in cell growth and proliferation. This inhibition of protein kinase CK2 activity has been linked to the suppression of cancer cell growth, making 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c1-11-9-12(2)18(13(3)10-11)21-17(22)8-7-14-15(19)5-4-6-16(14)20/h4-10H,1-3H3,(H,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQWQOTMKRGTI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

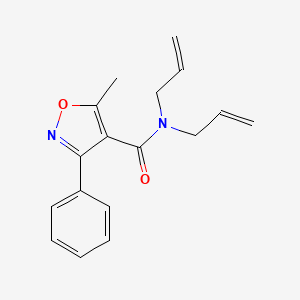
![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)
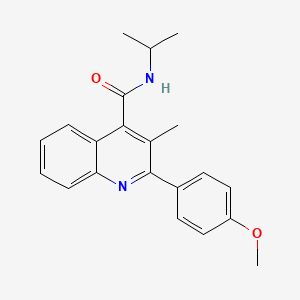
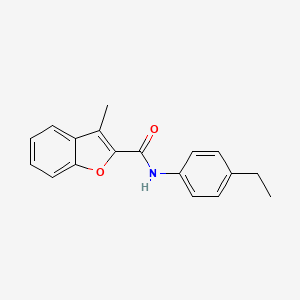
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
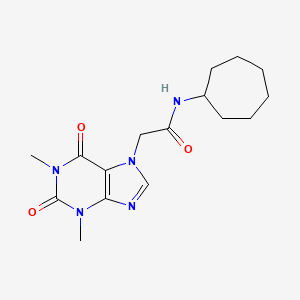
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
